4-(Pyridin-4-yl)pyrrolidin-3-amine
Description
Properties
CAS No. |
2098057-67-9 |
|---|---|
Molecular Formula |
C9H13N3 |
Molecular Weight |
163.22 g/mol |
IUPAC Name |
4-pyridin-4-ylpyrrolidin-3-amine |
InChI |
InChI=1S/C9H13N3/c10-9-6-12-5-8(9)7-1-3-11-4-2-7/h1-4,8-9,12H,5-6,10H2 |
InChI Key |
NUODDMJCCNRSJE-UHFFFAOYSA-N |
SMILES |
C1C(C(CN1)N)C2=CC=NC=C2 |
Canonical SMILES |
C1C(C(CN1)N)C2=CC=NC=C2 |
Origin of Product |
United States |
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
One of the primary applications of 4-(Pyridin-4-yl)pyrrolidin-3-amine is in cancer therapy. Research indicates that derivatives of this compound can act as potent inhibitors of various kinases involved in cancer progression, particularly the protein kinase B (PKB) pathway. For instance, modifications to the compound have led to the development of selective PKB inhibitors that demonstrate significant antitumor efficacy in vivo, inhibiting the growth of human tumor xenografts in animal models .
Neuroprotective Effects
There is also emerging evidence supporting the neuroprotective potential of this compound derivatives. These compounds have been studied for their ability to inhibit enzymes linked to neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. Structure-activity relationship (SAR) studies suggest that specific modifications enhance their binding affinity to targeted enzymes, thereby improving their therapeutic potential against neurodegeneration.
Antimalarial Applications
Recent studies have identified 1-(Pyridin-4-yl)pyrrolidin derivatives as promising candidates for antimalarial drug development. These compounds target prolyl-tRNA synthetase (PRS) in Plasmodium species, showing potent activity against malaria parasites. The lead compounds exhibit low nanomolar IC50 values against various Plasmodium strains, indicating their potential as effective antimalarial agents .
Structure-Activity Relationship (SAR) Studies
Understanding the SAR of this compound is crucial for optimizing its biological activity. Various structural modifications have been explored:
| Modification | Effect on Activity | Notes |
|---|---|---|
| Substitution at the pyridine ring | Alters binding affinity | Enhances selectivity towards specific targets |
| Chirality at the pyrrolidine center | Influences biological activity | Different enantiomers may exhibit varied pharmacological profiles |
| Addition of functional groups | Increases potency | Certain groups improve solubility and bioavailability |
These studies highlight how subtle changes in structure can lead to significant variations in biological activity, guiding further drug design efforts.
Case Studies
Case Study 1: PKB Inhibitors
A series of 4-(Pyridin-4-yl)pyrrolidin derivatives were synthesized and evaluated for their ability to inhibit PKB. One compound demonstrated a 150-fold selectivity for PKB over PKA, showcasing its potential as a targeted cancer therapy .
Case Study 2: Antimalarial Efficacy
In a phenotypic screening assay, several pyrrolidine derivatives were identified that effectively inhibited Plasmodium growth with minimal cytotoxicity to mammalian cells. The lead compound exhibited an IC50 of 10 nM against Pf3D7 strains, indicating strong potential for further development as an antimalarial agent .
Comparison with Similar Compounds
Comparative Analysis with Similar Compounds
Structural and Functional Group Comparisons
The table below highlights key structural differences and similarities between 4-(Pyridin-4-yl)pyrrolidin-3-amine and selected analogs:
Key Observations:
- Ring Systems : While this compound uses a pyrrolidine-pyridine scaffold, analogs like ML3403 (pyridinylimidazole) and N-[(3R)-pyrrolidin-3-yl]-6-CF₃-pyrimidin-4-amine employ pyrimidine or imidazole cores, altering electronic properties and binding affinities .
- Substituents : The presence of electron-withdrawing groups (e.g., CF₃ in ) or sulfur-containing moieties (e.g., methylsulfanyl in ) impacts metabolic stability and target selectivity.
- Stereochemistry: The (R)-configuration in introduces chirality, which can enhance specificity for biological targets compared to the non-chiral target compound.
Preparation Methods
Synthetic Route Overview
| Step | Reaction Description | Key Reagents/Conditions | Outcome |
|---|---|---|---|
| (a) | Reaction of ethyl isocyanoacetate with pyrrolidine to form intermediate 1, followed by reaction with 4-pyridinecarboxaldehyde to form intermediate 2 | Ethyl isocyanoacetate, pyrrolidine, 4-pyridinecarboxaldehyde | Intermediate 2, a precursor to the target amine |
| (b) | Hydrolysis of intermediate 2 to yield racemic (+/-)-DL-threo-2-amino-3-hydroxy-3-pyridin-4-yl-1-pyrrolidin-1-yl-propan-1-one dihydrochloride | Hydrolysis conditions (acidic) | Racemic dihydrochloride salt |
| (c) | Resolution of racemic mixture using Di-p-toluoyl-L-tartaric acid to obtain the optically active (-)-(2R,3S) isomer | Di-p-toluoyl-L-tartaric acid | Enantiomerically pure tartrate salt |
This method emphasizes the stereochemical control necessary for pharmaceutical applications.
Reaction Conditions and Notes
- The initial condensation involves nucleophilic addition of pyrrolidine to ethyl isocyanoacetate.
- Subsequent condensation with 4-pyridinecarboxaldehyde forms a key intermediate with pyridine substitution at the 4-position.
- Hydrolysis converts the ester or intermediate functionalities to the amino alcohol form.
- Resolution with chiral tartaric acid derivatives is critical to isolate the desired enantiomer.
- The final product is isolated as a crystalline tartrate salt exhibiting characteristic X-ray diffraction peaks, confirming purity and structure.
Alternative Preparation Approaches from Literature
Although direct synthesis of this compound is less commonly detailed, related methods provide insight:
Multi-Component Reactions (From RSC Medicinal Chemistry Supplementary Data)
- Substituted pyridin-2-amines and pyridine-2-carbaldehydes undergo condensation in methanol with tosic acid and isocyanides at 70 °C for 12 hours.
- The reaction mixture is worked up by extraction and purified by silica gel chromatography.
- Variations include palladium-catalyzed coupling reactions for arylation steps.
- Although this method focuses on pyridin-2-yl derivatives, similar strategies can be adapted for pyridin-4-yl substitution.
Synthesis of Related Aminopyrrolidine Derivatives
- Reduction of amino ketones or amino esters followed by substitution with pyridinyl groups.
- Use of borane reagents for reduction steps under controlled temperature (0–60 °C).
- Coupling reactions using carbodiimide reagents (e.g., EDCI) to form amide linkages in related compounds.
Summary Table of Preparation Methods
| Method No. | Key Step | Reagents/Conditions | Product Form | Notes |
|---|---|---|---|---|
| 1 | Condensation of ethyl isocyanoacetate with pyrrolidine, then with 4-pyridinecarboxaldehyde; hydrolysis; chiral resolution | Ethyl isocyanoacetate, pyrrolidine, 4-pyridinecarboxaldehyde, acidic hydrolysis, Di-p-toluoyl-L-tartaric acid | Optically pure tartrate salt of this compound derivative | High stereochemical purity, patented method |
| 2 | Multi-component reaction of substituted pyridin-2-amine and pyridine-2-carbaldehyde with tosic acid and isocyanides | Methanol, 70 °C, 12 h, chromatographic purification | Substituted pyridinyl pyrrolidine derivatives | Adaptable for pyridin-4-yl analogs |
| 3 | Reduction of amino ketones/esters and coupling with pyridinyl groups | Borane-THF, EDCI coupling | Aminopyrrolidine derivatives | Useful for structural analog synthesis |
Research Findings and Analytical Data
- The tartrate salt form of the compound exhibits crystalline properties with characteristic X-ray powder diffraction peaks at 2θ values approximately 7.89°, 15.13°, 15.19°, 16.71°, 16.83°, and 24.58°, indicating high purity and consistent crystal structure.
- The stereochemistry (2R,3S) is crucial for biological activity, achieved via chiral resolution.
- Purification steps such as silica gel chromatography and preparative HPLC are standard to ensure product quality.
- Yields reported in related syntheses range from moderate to high (above 80% in some steps).
Q & A
Q. What synthetic methodologies are commonly employed to prepare 4-(Pyridin-4-yl)pyrrolidin-3-amine, and what intermediates are critical?
Synthesis typically involves multi-step reactions, including:
- Coupling reactions : Pyridine and pyrrolidine moieties are often assembled via Buchwald-Hartwig amination or Ullmann-type couplings. For example, copper(I) bromide and cesium carbonate may catalyze aryl halide intermediates with amines (e.g., cyclopropanamine) under mild conditions (35°C, 2 days) .
- Intermediate purification : Chromatography (e.g., using ethyl acetate/hexane gradients) isolates the target compound. Yields can vary (e.g., 17.9% in a similar synthesis) due to steric hindrance or competing side reactions .
- Key intermediates : Halogenated pyridines (e.g., 3-(4-iodo-3-methyl-1H-pyrazol-1-yl)pyridine) or protected amines (e.g., tert-butyl carbamates) are often precursors .
Q. How is the structural conformation of this compound confirmed experimentally?
- NMR spectroscopy : H and C NMR identify proton environments and carbon frameworks. For example, diastereotopic protons in pyrrolidine rings show distinct splitting patterns (δ 2.5–4.0 ppm) .
- High-resolution mass spectrometry (HRMS) : Validates molecular weight (e.g., observed [M+H] peak matching theoretical values within 1 ppm) .
- X-ray crystallography : Resolves absolute stereochemistry, as demonstrated for related pyridine derivatives (e.g., 4-Methyl-3-nitropyridin-2-amine, CCDC deposition no. 734230) .
Advanced Research Questions
Q. How can reaction conditions be optimized to enhance the enantiomeric purity of this compound?
- Chiral catalysts : Palladium complexes with BINAP ligands or asymmetric hydrogenation catalysts (e.g., Ru-BINAP) may improve enantioselectivity.
- Solvent effects : Polar aprotic solvents (e.g., DMSO) stabilize transition states, while additives like chiral amines (e.g., sparteine) can bias stereochemical outcomes .
- Chromatographic resolution : Chiral stationary phases (e.g., cellulose tris(3,5-dimethylphenylcarbamate)) separate enantiomers, as shown for structurally similar amines .
Q. What strategies address contradictions in reported pharmacological data for this compound derivatives?
- Target validation : Use siRNA knockdown or CRISPR-Cas9 to confirm biological targets (e.g., kinase inhibition vs. GPCR modulation) .
- Dose-response profiling : EC/IC curves across multiple assays (e.g., fluorescence polarization vs. radiometric assays) identify off-target effects .
- Structural-activity relationships (SAR) : Compare analogs (e.g., halogen substitution at pyridine C3) to isolate contributions to potency or selectivity .
Q. How are computational methods integrated to predict the binding modes of this compound with biological targets?
- Docking simulations : Software like AutoDock Vina models interactions with receptor active sites (e.g., ATP-binding pockets in kinases).
- Molecular dynamics (MD) : Trajectories (>100 ns) assess ligand stability and hydrogen-bonding networks (e.g., pyridine N-H...O=C interactions) .
- Free energy calculations : MM-PBSA/GBSA quantifies binding affinities, aligning with experimental IC values (±1 log unit) .
Methodological Challenges and Solutions
| Challenge | Solution | Reference |
|---|---|---|
| Low synthetic yield | Use microwave-assisted synthesis (100–150°C, 30 min) to accelerate coupling | |
| Diastereomer separation | Chiral HPLC with amylose-based columns (e.g., Chiralpak IA/IB) | |
| Biological activity variability | Standardize assay conditions (e.g., ATP concentration in kinase assays) | |
| Structural ambiguity | Combine NOESY NMR with DFT-optimized conformational analysis |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
